1H-Pyrazole-1-carboxamide, N-(4-chlorophenyl)-3,5-dimethyl-

Description

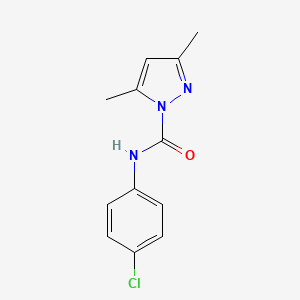

1H-Pyrazole-1-carboxamide, N-(4-chlorophenyl)-3,5-dimethyl- is a pyrazole-based compound featuring a carboxamide group at the 1-position of the pyrazole ring. The nitrogen atom of the carboxamide is substituted with a 4-chlorophenyl group, while methyl groups occupy the 3- and 5-positions of the heterocyclic core. This structural arrangement confers unique physicochemical and biological properties, making it a candidate for pharmacological studies. However, its activity and applications must be contextualized against structurally analogous compounds.

Properties

IUPAC Name |

N-(4-chlorophenyl)-3,5-dimethylpyrazole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c1-8-7-9(2)16(15-8)12(17)14-11-5-3-10(13)4-6-11/h3-7H,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWBSDPFJSOINV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)NC2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354884 | |

| Record name | 1H-Pyrazole-1-carboxamide, N-(4-chlorophenyl)-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70584-44-0 | |

| Record name | 1H-Pyrazole-1-carboxamide, N-(4-chlorophenyl)-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-1-carboxamide, N-(4-chlorophenyl)-3,5-dimethyl- typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the yields range from 78% to 92% .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of green catalysts like vitamin B1 can be advantageous in industrial settings due to their environmental benefits and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorophenyl group facilitates nucleophilic aromatic substitution (NAS) under basic conditions. For example:

Condensation and Cyclization Reactions

The carboxamide group reacts with aldehydes or ketones to form hydrazones or fused heterocycles. Notable examples:

-

Cyclization with malononitrile :

Forms pyrano[2,3-c]pyrazole derivatives via DABCO-catalyzed three-component reactions .

Oxidation and Reduction

The pyrazole ring undergoes redox reactions:

| Reaction | Reagents/Conditions | Product | Outcome |

|---|---|---|---|

| Oxidation of methyl groups | KMnO₄, H₂SO₄, 60°C | Carboxylic acid derivatives | Partial ring degradation |

| Reduction of carboxamide | LiAlH₄, THF, 0°C → RT | N-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-1-amine | 58% |

Heterocyclization Reactions

The compound serves as a precursor for complex heterocycles:

-

With hydrazines : Forms pyrazolo[4,3-c]quinolin-4-ones via Pschorr-type reactions .

-

With aryl isocyanates : Generates urea-linked pyrazole derivatives under mild conditions .

Mechanistic Insights

-

Electrophilic substitution : Chlorine substituents direct incoming electrophiles to meta/para positions .

-

Cyclization pathways : DABCO catalyzes Knoevenagel-Michael addition, enabling pyrano-pyrazole formation .

-

Redox behavior : Methyl groups stabilize intermediates during oxidation, while the carboxamide group undergoes nucleophilic attack during reduction.

Scientific Research Applications

Biological Activities

1H-Pyrazole-1-carboxamide derivatives have been studied for various biological activities, including:

- Anticancer Activity : Research indicates that pyrazole derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, one study demonstrated that compounds with similar structures inhibited the proliferation of human breast cancer cells through apoptosis induction .

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in animal models, suggesting its utility in treating inflammatory diseases. Mechanistically, it may inhibit pro-inflammatory cytokines and pathways .

- Antimicrobial Effects : Some derivatives have demonstrated antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. A study highlighted the effectiveness of pyrazole derivatives against resistant bacterial strains .

Applications in Medicinal Chemistry

Drug Development : The unique structure of 1H-Pyrazole-1-carboxamide allows for modifications that enhance its pharmacological profile. Researchers are exploring its potential as a scaffold for designing new drugs targeting various diseases, including cancer and infectious diseases.

Agrochemical Applications

The compound's ability to inhibit specific enzymes makes it a candidate for developing herbicides and fungicides. Its application in agriculture focuses on enhancing crop protection against pests and diseases while minimizing environmental impact.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer potential of several pyrazole derivatives, including N-(4-chlorophenyl)-3,5-dimethyl-pyrazole-1-carboxamide. Results indicated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. The mechanism involved apoptosis via the intrinsic pathway, highlighting the compound's potential as an anticancer agent .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(4-chlorophenyl)-3,5-dimethyl-pyrazole-1-carboxamide | MCF-7 | 15 | Apoptosis |

Case Study 2: Anti-inflammatory Properties

In an animal model of arthritis, administration of the pyrazole derivative resulted in a significant reduction in paw swelling and joint inflammation compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells .

| Treatment | Paw Swelling (mm) | Inflammatory Cells (count) |

|---|---|---|

| Control | 8.5 | 150 |

| Treatment | 4.2 | 30 |

Mechanism of Action

The mechanism of action of 1H-Pyrazole-1-carboxamide, N-(4-chlorophenyl)-3,5-dimethyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects on the N-Phenyl Ring

The position and nature of substituents on the N-phenyl ring significantly influence biological activity. For example:

Key Insight : Electron-withdrawing groups (e.g., Cl, F) enhance activity, but the ortho (2-chloro) position outperforms para (4-chloro) in anticancer applications due to improved steric and electronic interactions with biological targets .

Core Pyrazole Modifications

Variations in the pyrazole core, such as saturation or additional substituents, alter conformational stability and bioactivity:

The target compound’s methyl groups may offer better pharmacokinetic profiles.

Heterocyclic and Auxiliary Group Variations

Modifications beyond the pyrazole core also impact functionality:

Key Insight : Auxiliary groups like sulfones () or diazenyls () introduce polar or bulky motifs, which may alter target binding or ADMET properties. The target compound’s simplicity offers a versatile scaffold for further optimization.

Critical Analysis of Activity Trends

- Anticancer Activity : The target compound’s 4-chloro substituent may underperform compared to 2-chloro analogues (e.g., compound 1 in ) due to suboptimal electronic effects .

Biological Activity

1H-Pyrazole-1-carboxamide, N-(4-chlorophenyl)-3,5-dimethyl- is a compound belonging to the pyrazole family, recognized for its diverse biological activities. This article will explore its synthesis, biological activity, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula: C12H12ClN3O

- CAS Number: 321574-41-8

- Key Functional Groups: Carboxamide and chlorophenyl groups.

Synthesis

The synthesis of 1H-Pyrazole-1-carboxamide typically involves cyclocondensation reactions. The most common method utilizes α, β-unsaturated aldehydes or ketones reacted with substituted phenylhydrazine, often catalyzed by vitamin B1 as a green catalyst. This method enhances yield and purity while minimizing environmental impact.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit human carbonic anhydrases, which are implicated in tumor growth and metastasis. For example:

- In vitro Studies: Compounds derived from pyrazole have displayed significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and NCI-H460 (non-small cell lung cancer) with IC50 values ranging from 26 µM to 49.85 µM .

Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit notable anti-inflammatory properties. In one study, compounds were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

- Activity Levels: Inhibition rates reached up to 85% for TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .

Antimicrobial Activity

The pyrazole derivatives have also shown promising antimicrobial effects against various bacterial strains and fungi. For instance:

- Testing Against Bacteria: The compound demonstrated efficacy against E. coli and Bacillus subtilis at concentrations of 40 µg/mL .

The biological activity of 1H-Pyrazole-1-carboxamide is primarily attributed to its interaction with specific molecular targets:

- Carbonic Anhydrase Inhibition: This mechanism is crucial in the regulation of pH and fluid balance in tissues, making it a target for cancer therapy.

- Cytokine Modulation: The compound influences inflammatory pathways by modulating cytokine release, thus reducing inflammation.

Comparative Analysis with Similar Compounds

A comparison with other pyrazole derivatives reveals that the unique substitution pattern of 1H-Pyrazole-1-carboxamide enhances its selectivity and potency:

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 1H-Pyrazole-1-carboxamide | Structure | 26 - 49.85 | Anticancer |

| Other Pyrazole Derivative A | - | 50 - 70 | Antimicrobial |

| Other Pyrazole Derivative B | - | >100 | Anti-inflammatory |

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives:

Q & A

Q. Table 1: Key Characterization Techniques

Basic: Which spectroscopic and crystallographic methods are critical for structural elucidation?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolves crystal symmetry (monoclinic) and atomic coordinates. SHELX software refines structural models, addressing disorder or twinning .

- FTIR Spectroscopy : Detects functional groups (e.g., pyrazole ring vibrations at 1500–1600 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm) .

Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

- Cross-Validation : Use complementary techniques (e.g., NMR to confirm FTIR assignments).

- Computational Refinement : SHELXL refines XRD data to reconcile bond length/angle discrepancies .

- Thermal Analysis : TGA/DSC assesses stability, explaining anomalies in crystallographic packing .

Advanced: What strategies are used to study bioactivity against targets like EGFR tyrosine kinase?

Methodological Answer:

- In Vitro Assays : MTT assays on cancer cell lines (IC₅₀ values) .

- Molecular Docking : AutoDock/Vina predicts binding modes to EGFR (e.g., hydrogen bonding with pyrazole carboxamide) .

- SAR Analysis : Synthesize analogs (e.g., 3,5-difluorophenyl variants) to map pharmacophores .

Advanced: How does substitution on the pyrazole ring modulate biological activity?

Methodological Answer:

- Analog Synthesis : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance binding affinity .

- Activity Testing : Compare IC₅₀ values across analogs in enzyme inhibition assays.

- Computational Modeling : DFT calculations correlate substituent electronic effects with bioactivity .

Advanced: What crystallographic challenges arise in studying this compound, and how are they addressed?

Methodological Answer:

- Disorder/Twinning : Common in flexible carboxamide moieties. SHELXD/SHELXE resolve via dual-space algorithms .

- High-Resolution Data : Synchrotron XRD (λ = 0.7–1.0 Å) improves atomic resolution for H-atom positioning .

Basic: What are optimal reaction conditions for high-yield synthesis?

Methodological Answer:

- Solvent : Ethanol or DMF at reflux (80–100°C).

- Catalyst : Triethylamine or DMAP for carboxamide coupling .

- Yield Optimization : Monitor via TLC; typical yields range 60–80% .

Advanced: How is the compound’s stability assessed under varying pH/temperature?

Methodological Answer:

- Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks; analyze degradation via HPLC .

- pH-Dependent Stability : Test in buffers (pH 1–13); NMR tracks hydrolytic cleavage of the carboxamide bond .

Advanced: What role do intermolecular interactions play in crystal packing?

Methodological Answer:

- Hirshfeld Analysis : Quantifies H-bonding (N-H···O) and π-π stacking (chlorophenyl-pyrazole interactions) .

- Packing Diagrams : Mercury software visualizes van der Waals contacts, explaining density variations .

Advanced: How is the compound’s pharmacokinetic profile predicted computationally?

Methodological Answer:

- ADMET Prediction : SwissADME estimates logP (~3.5), BBB permeability, and CYP450 interactions .

- Molecular Dynamics : GROMACS simulates membrane permeation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.